molecular formula C5H9NO B1348299 5-methoxy-3,4-dihydro-2H-pyrrole CAS No. 5264-35-7

5-methoxy-3,4-dihydro-2H-pyrrole

Cat. No.: B1348299
CAS No.: 5264-35-7
M. Wt: 99.13 g/mol
InChI Key: QYGNDKJRRNVSEC-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dihydro-2H-pyrrole (CAS 5264-35-7) is a partially saturated five-membered heterocyclic compound with the molecular formula C₅H₉NO. Its structure features a pyrroline ring substituted with a methoxy group at the 5-position. Key properties include:

  • Molecular Weight: 99.13 g/mol
  • Storage: Stable when sealed and stored at 2–8°C
  • Hazards: Class 3 flammable liquid (UN 1993) with hazard statement H225 .

This compound serves as a versatile intermediate in organic synthesis, particularly in cycloadditions and nucleophilic substitutions, due to its enamine-like reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-1-pyrroline with suitable reagents to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methoxy-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of 5-methoxy-3,4-dihydro-2H-pyrrole are influenced by its substituents. Below is a comparison with analogs bearing different functional groups:

Compound Name CAS Number Substituent(s) Key Applications/Reactivity
This compound 5264-35-7 5-OCH₃ Synthesis of benzothiazines , imidazoles , and enamine derivatives .
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole 480439-17-6 5-(4-OCH₃-C₆H₄) Pharmacological intermediates; aromatic substitution enhances π-π interactions .
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole 76697-00-2 5-OCH₂CH₃, 2-C₆H₅ Ethoxy group alters electron density; used in asymmetric catalysis .
5-Phenyl-3,4-dihydro-2H-pyrrole 700-91-4 5-C₆H₅ Lipophilic substituent improves membrane permeability in bioactive molecules .

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃) : Enhance nucleophilicity, facilitating cycloadditions and substitutions .
  • Aromatic Substituents (e.g., C₆H₅) : Increase steric bulk and lipophilicity, impacting pharmacological activity .

Cyclization Reactions

  • This compound : Reacts with (2-fluorophenyl)sulfones to form 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazines in a one-pot method (yield: 25–73%) . Homologs with larger rings require extended reaction times .
  • 5-(Methylthio)-3,4-dihydro-2H-pyrrole : Similar reactivity but forms E,Z-isomer mixtures due to sulfur’s polarizability, contrasting with the methoxy variant’s regioselectivity .

Condensation Reactions

  • Imidazole/Azepine Synthesis: Condensation with 2-amino-1-arylethanones yields 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (e.g., 3a–e) . Comparatively, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine forms larger azepine rings, demonstrating the impact of ring size on product topology .

Pharmacological Potential

  • Antimicrobial Activity : Derivatives of this compound exhibit moderate antibacterial and antifungal activity, attributed to the methoxy group’s electron-donating effects .
  • Neuroactive Compounds : Reaction with amines (e.g., 2,2-dimethoxyethan-1-amine) yields intermediates like N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine (LC-MS: m/z 173.00 [MH⁺]), used in targeted protein degradation therapies .

Biological Activity

5-Methoxy-3,4-dihydro-2H-pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in research and medicine, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H9NOC_5H_9NO and features a five-membered ring structure with a methoxy group attached at the 5-position. This unique substitution pattern contributes to its distinct biochemical properties and potential biological activities.

Property Value
Molecular FormulaC₅H₉NO
Molecular Weight99.13 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

This compound is known to act as a reagent in the synthesis of various organic compounds, particularly dihydroindolones and dihydroindolizinones, which exhibit significant antitumor efficacy in vivo. Its role as a precursor in drug development highlights its importance in medicinal chemistry.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling Pathways : It has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By inhibiting MEK (Mitogen-Activated Protein Kinase), this compound prevents the phosphorylation of downstream targets, thereby reducing cell proliferation and promoting apoptosis .
  • Gene Expression : The compound may alter gene expression profiles associated with cell growth and apoptosis. Studies have indicated changes in the expression of genes involved in these processes upon treatment with this compound.

The primary mechanism by which this compound exerts its biological effects involves:

  • Binding Interactions : The compound binds to MEK, leading to enzyme inhibition.
  • Inhibition of Phosphorylation : This inhibition disrupts the activation of downstream targets within the MAPK/ERK pathway.
  • Induction of Apoptosis : The overall effect is a decrease in cell proliferation and an increase in programmed cell death (apoptosis), which is beneficial in cancer therapy .

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Research indicates that compounds based on the pyrrole structure can exhibit significant antibacterial activity against various pathogens due to their ability to disrupt cellular functions .

Pathogen Tested MIC (μg/mL) Activity
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Klebsiella pneumoniae32Low
Acinetobacter baumannii4High

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of synthesized derivatives of pyrrole, including this compound. The results indicated that several derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL . Notably, some compounds exhibited low toxicity towards human cells while maintaining high antibacterial efficacy.

Research Applications

This compound has several applications across different fields:

  • Medicinal Chemistry : Its potential as an antitumor agent makes it a candidate for further drug development.
  • Synthetic Chemistry : It serves as a building block for synthesizing complex organic molecules.
  • Biological Research : Ongoing studies are exploring its interactions with biological molecules to uncover new therapeutic pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to incorporate 5-methoxy-3,4-dihydro-2H-pyrrole into heterocyclic systems?

  • Methodological Answer : The compound is utilized in one-pot syntheses with methylene-active sulfones to form benzothiazine derivatives. Key steps include:

  • Heating (2-fluorophenyl)sulfones with this compound homologues at 90°C.
  • Solvent selection: DMF for acetonitrile-derived sulfones, solvent-free conditions for others.
  • Monitoring via TLC to track reactant consumption.
  • Yields range from 25% to 73%, influenced by lactim ring size and reaction time .

Q. What analytical techniques confirm the structure of this compound derivatives?

  • Methodological Answer :

  • LC/MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 269.5 for benzothiazine derivatives).
  • NMR Spectroscopy : 1H/13C NMR resolves substituent positioning and ring conformation.
  • HRMS : Provides exact mass confirmation (e.g., C₉H₈O₃S derivative: calcd. 269.34, found 269.5).
  • FTIR : Identifies functional groups (e.g., lactam carbonyl stretches) .

Q. How are reaction yields optimized for this compound-based syntheses?

  • Methodological Answer :

  • Excess Lactim : 30–50% molar excess improves enamine formation.
  • Solvent Polarity : DMF stabilizes intermediates in acetonitrile-derived reactions.
  • Temperature Control : 90°C balances reactivity and byproduct suppression.
  • Example: Solvent-free conditions for non-acetonitrile sulfones increased yields to 68–73% .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence reactivity compared to substituents like methylthio?

  • Methodological Answer :

  • Methoxy Group : Electron-donating nature enhances nucleophilicity at pyrrole nitrogen, favoring cyclization.
  • Methylthio Group : Larger steric bulk and weaker electron donation may slow reaction kinetics.
  • Comparative studies show methoxy derivatives achieve higher yields in benzothiazine syntheses (73% vs. 68% for methylthio analogs) .

Q. What mechanistic pathways explain cyclization reactions involving this compound?

  • Methodological Answer :

  • Step 1 : Nucleophilic attack by pyrrole nitrogen on sulfone methylene carbon.
  • Step 2 : Intramolecular cyclization via elimination of HF or H₂O.
  • Computational Support : Databases like PISTACHIO model transition states and regioselectivity .

Q. How can E,Z-isomer formation be minimized in enamine syntheses?

  • Methodological Answer :

  • Solvent-Free Conditions : Reduce polarity-driven isomer stabilization.
  • Stoichiometric Control : Excess lactim shifts equilibrium toward enamine.
  • Reaction Time : Shorter durations (e.g., 2–4 hours) limit isomerization.
  • Example: Solvent-free reactions reduced cyclization byproducts by 15% .

Q. What strategies resolve contradictions in reported yields for similar reactions?

  • Methodological Answer :

  • Variable Screening : Systematically test solvent, temperature, and reactant ratios.
  • Real-Time Monitoring : TLC/HPLC tracks intermediate formation.
  • Case Study : Sulfone 1b + lactim 2a in DMF yielded 73%, while solvent-free gave 68% due to differing cyclization rates .

Properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGNDKJRRNVSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326564
Record name 5-methoxy-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5264-35-7
Record name 5-methoxy-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-1-Pyrroline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
5-methoxy-3,4-dihydro-2H-pyrrole
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
5-methoxy-3,4-dihydro-2H-pyrrole
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
5-methoxy-3,4-dihydro-2H-pyrrole
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
5-methoxy-3,4-dihydro-2H-pyrrole
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
5-methoxy-3,4-dihydro-2H-pyrrole
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
5-methoxy-3,4-dihydro-2H-pyrrole

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